2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol is an organic compound with a complex structure that includes ethoxy, hydroxymethyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol typically involves multiple steps. One common method starts with the nitration of 2-ethoxyphenol to introduce the nitro group at the 4-position. This is followed by a formylation reaction to introduce the hydroxymethyl group at the 6-position. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 2-Ethoxy-6-(carboxymethyl)-4-nitrophenol.
Reduction: 2-Ethoxy-6-(hydroxymethyl)-4-aminophenol.
Substitution: 2-Methoxy-6-(hydroxymethyl)-4-nitrophenol (if ethoxy is substituted with methoxy).
Scientific Research Applications
2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol depends on its specific application. In biological systems, it may interact with enzymes or cellular components through its functional groups. The nitro group can participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can affect various molecular targets and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-nitrophenol
- 2-Methoxy-6-(hydroxymethyl)-4-nitrophenol
- 2-Ethoxy-6-(hydroxymethyl)-4-aminophenol
Uniqueness
2-Ethoxy-6-(hydroxymethyl)-4-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxy and hydroxymethyl groups, along with the nitro group, allows for a wide range of chemical modifications and applications that may not be possible with similar compounds.
Properties
CAS No. |
677303-72-9 |
---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-ethoxy-6-(hydroxymethyl)-4-nitrophenol |
InChI |
InChI=1S/C9H11NO5/c1-2-15-8-4-7(10(13)14)3-6(5-11)9(8)12/h3-4,11-12H,2,5H2,1H3 |
InChI Key |
WAHWVHBVJAUSQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.